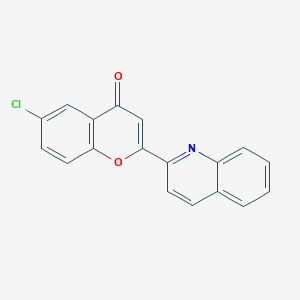
3-Propylisoxazole-5-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylisoxazole-5-carbaldehyde oxime is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylisoxazole-5-carbaldehyde oxime typically involves the reaction of terminal alkynes with aldehydes, followed by treatment with molecular iodine and hydroxylamine . Another method involves the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide under mild conditions . These methods are highly regioselective and provide good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for cost, yield, and environmental impact. The use of metal-free synthetic routes is particularly advantageous due to the lower toxicity and reduced waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
3-Propylisoxazole-5-carbaldehyde oxime undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite and molecular iodine are commonly used oxidizing agents.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Copper(I) and ruthenium(II) catalysts are often used in cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which have significant biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
3-Propylisoxazole-5-carbaldehyde oxime has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Propylisoxazole-5-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the isoxazole ring can interact with biological macromolecules, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds have similar structures but different substituents at the 3 and 5 positions.
Oxime Derivatives: Compounds like pralidoxime, obidoxime, and methoxime share the oxime functional group and have similar reactivity.
Uniqueness
3-Propylisoxazole-5-carbaldehyde oxime is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable compound in medicinal chemistry and other scientific research fields .
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
(NE)-N-[(3-propyl-1,2-oxazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-6-4-7(5-8-10)11-9-6/h4-5,10H,2-3H2,1H3/b8-5+ |
Clé InChI |
ZYKZLFOHDPOFNV-VMPITWQZSA-N |
SMILES isomérique |
CCCC1=NOC(=C1)/C=N/O |
SMILES canonique |
CCCC1=NOC(=C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


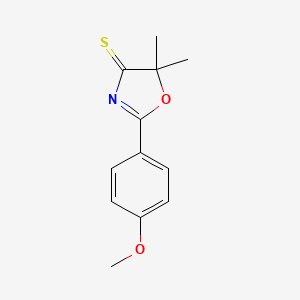
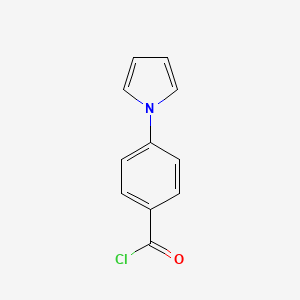
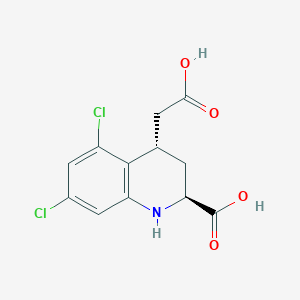
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)
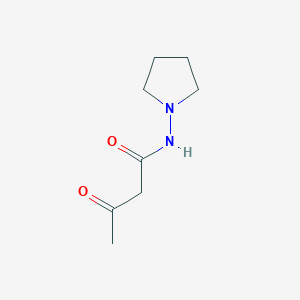
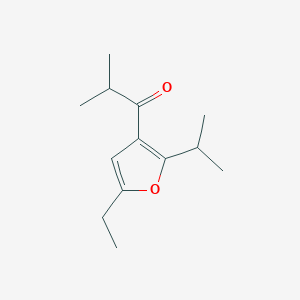
![5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12880721.png)
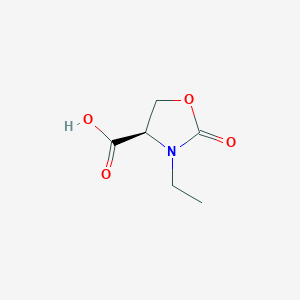
![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
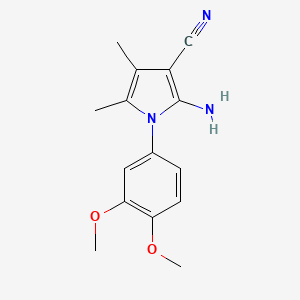
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)
